2,5-Difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

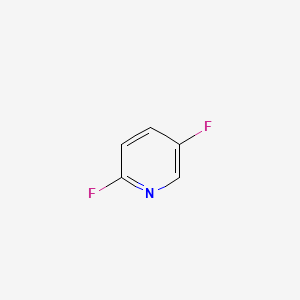

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAMUOYNXFXQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376528 | |

| Record name | 2,5-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84476-99-3 | |

| Record name | 2,5-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Difluoropyridine for Researchers and Drug Development Professionals

CAS Number: 84476-99-3

This technical guide provides an in-depth overview of 2,5-Difluoropyridine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role as a crucial building block for targeted therapeutics, including kinase inhibitors.

Core Properties of this compound

This compound is a colorless liquid at room temperature. The introduction of two fluorine atoms onto the pyridine (B92270) ring significantly alters its electronic properties, enhancing its utility as a synthetic intermediate.[1] The strong electron-withdrawing nature of fluorine can increase the metabolic stability and binding affinity of derivative compounds.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 84476-99-3 | [3] |

| Molecular Formula | C₅H₃F₂N | [3] |

| Molecular Weight | 115.08 g/mol | [3][4] |

| Appearance | Colorless liquid | - |

| Melting Point | -33 °C | [5] |

| Boiling Point | 115 °C | [5] |

| Density | 1.274 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.445 | [6] |

| Flash Point | 24 °C (closed cup) | [6] |

Safety Information

This compound is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Appropriate personal protective equipment should be worn, and the compound should be handled in a well-ventilated area.

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a halogen exchange (Halex) reaction, typically starting from 2,5-dichloropyridine (B42133).[7][8] This method involves the nucleophilic substitution of chlorine atoms with fluorine.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

Objective: To synthesize this compound from 2,5-dichloropyridine.

Materials:

-

2,5-Dichloropyridine

-

Anhydrous potassium fluoride (B91410) (KF) or Cesium fluoride (CsF)

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Sulfolane)

-

Phase-transfer catalyst (optional, e.g., tetraphenylphosphonium (B101447) bromide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (or cesium fluoride) and the chosen polar aprotic solvent. If using, add the phase-transfer catalyst at this stage.

-

Reaction: Heat the mixture to the reaction temperature (typically between 180-210°C) under an inert atmosphere.[9] Once the temperature has stabilized, slowly add 2,5-dichloropyridine to the reaction mixture.

-

Monitoring: The reaction is typically stirred at an elevated temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is then isolated by fractional distillation under reduced pressure.[10]

-

Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[4][11][12][13]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] Its unique electronic properties make it a desirable scaffold for creating targeted therapies and effective crop protection agents.

Pharmaceutical Applications: Kinase Inhibitors

This compound serves as a key intermediate in the development of kinase inhibitors.[2] The fluorine atoms can enhance the binding affinity and metabolic stability of these targeted drugs. A notable example is the synthesis of precursors to drugs like Leniolisib, a selective PI3Kδ inhibitor.[7]

Agrochemical Applications

In the agrochemical sector, derivatives of difluoropyridine are used in the synthesis of herbicides. For instance, a structurally related compound, 5-chloro-2,3-difluoropyridine, is a precursor to the herbicide Clodinafop-propargyl, which is effective against grass weeds in cereal crops.[3][14]

Experimental Protocol: Synthesis of a Quinolone Carboxylic Acid Ester Intermediate

Objective: To outline the multi-step synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, a key intermediate for antibacterial drugs, starting from this compound.[15][16]

Materials:

-

This compound

-

Chlorine source compound

-

Methyl donor

-

Diethyl oxalate (B1200264)

-

Appropriate non-protonic solvents and strong bases

Procedure Overview:

-

Chlorination: this compound is reacted with a chlorine source in a non-protonic solvent to yield 4-chloro-2,5-Difluoropyridine.[16]

-

Methylation: The resulting compound is then reacted with a methyl donor to produce 4-chloro-2,5-difluoro-3-methylpyridine.[16]

-

Cyanomethylation: This is followed by a reaction with cyclopropylacetonitrile under strong alkaline conditions to form 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanenitrile.[16]

-

Reduction to Aldehyde: The nitrile is then converted to the corresponding aldehyde, 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanal.[16]

-

Cyclization: Finally, the aldehyde is reacted with diethyl oxalate to yield the target molecule, 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester.[16]

Role in Modulating Signaling Pathways: The PI3K/Akt Pathway

The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer and autoimmune disorders. Kinase inhibitors are designed to specifically target and inhibit the activity of kinases, which are key enzymes in these pathways. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17][18]

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[7][19] Hyperactivation of the PI3Kδ pathway is associated with activated PI3K delta syndrome (APDS), a primary immunodeficiency.[20] Leniolisib works by blocking the activity of PI3Kδ, thereby normalizing the downstream signaling cascade and reducing the symptoms of the disease.[7][20]

References

- 1. 84476-99-3 | this compound [fluoromart.com]

- 2. researchgate.net [researchgate.net]

- 3. Research on Synthesis Process of Clodinafop-propargyl - Dissertation [m.dissertationtopic.net]

- 4. This compound(84476-99-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105777621A - Synthesis method of medicinal raw material this compound - Google Patents [patents.google.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

- 12. emerypharma.com [emerypharma.com]

- 13. Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. cusabio.com [cusabio.com]

- 19. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Leniolisib: a drug providing a promising avenue for the treatment of activated phosphoinositide 3-kinase δ syndrome (APDS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine (B92270) ring profoundly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and reactions, and an exploration of its spectroscopic characteristics.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature. The presence of two highly electronegative fluorine atoms significantly impacts its physical characteristics, such as boiling point and density, when compared to unsubstituted pyridine. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₂N | [1][2] |

| Molecular Weight | 115.08 g/mol | [1][2] |

| CAS Number | 84476-99-3 | [3] |

| Appearance | Colorless to light yellow liquid | - |

| Melting Point | -33 °C (lit.) | [4] |

| Boiling Point | 115 °C (lit.) | [4] |

| Density | 1.274 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.445 | |

| Flash Point | 24 °C (closed cup) | |

| Purity | >97% | [2] |

Chemical Properties

The chemical behavior of this compound is dominated by the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen. These features decrease the basicity of the nitrogen atom and activate the pyridine ring for nucleophilic aromatic substitution (SNAr).

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H | [5] |

| SMILES | C1=CC(=NC=C1F)F | [1] |

| LogP | 1.4 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Stability | Stable under recommended storage conditions (Inert atmosphere, 2-8°C) | [4] |

Reactivity

The fluorine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to the activating effect of the adjacent ring nitrogen. This makes this compound a versatile intermediate for introducing a wide range of functional groups at this position. The fluorine at the 5-position is less reactive towards SNAr.

Common reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles such as amines, alkoxides, and thiolates to displace the 2-fluoro substituent.

-

Metalation: Regioselective metalation can be achieved, allowing for subsequent functionalization at specific positions on the ring.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a halogen exchange (Halex) reaction starting from 2,5-dichloropyridine.[6][7][8]

Reaction Scheme:

Detailed Protocol:

-

Drying of Reagents: Anhydrous potassium fluoride (B91410) (KF) is dried under vacuum at 140°C for 12 hours prior to use. The solvent, such as sulfolane (B150427) or N-methylpyrrolidone (NMP), should be anhydrous.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 2,5-dichloropyridine, anhydrous KF (typically 2-4 molar equivalents), and a phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide).

-

Reaction Execution: The anhydrous solvent is added, and the mixture is heated to a high temperature (e.g., 180-220°C) under a nitrogen atmosphere. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product. The purity of the collected fractions should be assessed by GC.

Nucleophilic Aromatic Substitution (SNAr) of this compound

The following is a general protocol for the reaction of this compound with a generic nucleophile (Nu-H).

Detailed Protocol:

-

Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is added the nucleophile (e.g., an amine or alcohol, typically 1.0-1.2 equivalents) and a base (e.g., potassium carbonate or sodium hydride, typically 1.5-2.0 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures (e.g., 80-120°C), depending on the reactivity of the nucleophile. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added to quench the reaction. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each exhibiting complex splitting patterns due to H-H and H-F couplings.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The signals for the carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the ring, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 115, corresponding to the molecular weight of this compound.

While specific, high-resolution spectra are best obtained from analytical services, representative data can be found in various chemical databases.[5]

Applications

This compound serves as a key intermediate in the synthesis of a variety of important molecules:

-

Pharmaceuticals: It is a building block for certain antibacterial drugs and other biologically active compounds.[4][8]

-

Agrochemicals: It is used in the preparation of some herbicides and insecticides.[6]

-

Materials Science: The unique electronic properties imparted by the fluorine atoms make it a candidate for use in the synthesis of specialty polymers and electronic materials.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere. Recommended storage temperature is 2-8°C.[2][4]

Conclusion

This compound is a valuable and versatile fluorinated building block with a rich chemistry. Its distinct physical and chemical properties, driven by the presence of two fluorine atoms on the pyridine ring, make it an important intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

- 1. This compound | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 84476-99-3 [chemicalbook.com]

- 5. This compound(84476-99-3) 1H NMR spectrum [chemicalbook.com]

- 6. 84476-99-3 | this compound [fluoromart.com]

- 7. CN105777621A - Synthesis method of medicinal raw material this compound - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide on 2,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical properties of 2,5-Difluoropyridine, a fluorinated pyridine (B92270) derivative of interest in pharmaceutical and chemical research.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₅H₃F₂N | [1][2][3][4][5] |

| Molecular Weight | 115.08 g/mol | [1][2][3][4][5] |

| CAS Number | 84476-99-3 | [1][2][3][4][5] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 84476 -99-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 2,5-二氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2,5-Difluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-difluoropyridine in organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for determining its solubility. Furthermore, this guide presents an illustrative table of potential solubility data to serve as a template for data presentation and comparison. The methodologies outlined herein, primarily the gravimetric and UV-Vis spectroscopic shake-flask methods, are standard procedures for establishing solid-liquid equilibrium and are widely applicable in research and development settings.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine (B92270) ring alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.

The principle of "like dissolves like" provides a qualitative prediction of solubility. As a moderately polar molecule, this compound is expected to be soluble in a range of polar and non-polar organic solvents. However, for applications in drug development and process chemistry, precise quantitative solubility data is essential. This guide provides the necessary protocols to obtain such data.

Illustrative Solubility Data

While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, the following table illustrates how such data should be presented for clarity and comparative analysis. The values presented are hypothetical and intended for exemplary purposes only.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Heptane | 1.9 | 5.2 | 0.45 |

| Toluene | 2.4 | 25.8 | 2.24 |

| Diethyl Ether | 4.3 | 35.1 | 3.05 |

| Tetrahydrofuran (THF) | 7.5 | 55.6 | 4.83 |

| Ethyl Acetate | 6.0 | 42.3 | 3.68 |

| Acetone | 20.7 | 68.9 | 5.99 |

| Isopropanol | 19.9 | 51.7 | 4.50 |

| Ethanol | 24.6 | 62.5 | 5.43 |

| Methanol | 32.6 | 75.4 | 6.55 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted technique for achieving solid-liquid equilibrium.[1][2][3][4]

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass of solvent.[5][6][7]

Objective: To determine the mass of this compound that dissolves in a specific mass of a given organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known mass of the organic solvent. An excess of solid should be visible at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Mass Determination:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

Calculation:

-

Mass of saturated solution = (Mass of dish + solution) - Mass of empty dish

-

Mass of dissolved this compound = (Mass of dish + residue) - Mass of empty dish

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a sensitive method that requires a smaller amount of material compared to the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.

Materials:

-

This compound (solid)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm pore size)

Procedure:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in mol/L or convert to g/100 g solvent using the density of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by either gravimetric or spectroscopic analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

Synthesis of 2,5-Difluoropyridine from 2,5-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-difluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, from the readily available starting material, 2,5-dichloropyridine (B42133). The primary method described is a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, utilizing potassium fluoride (B91410) as the fluorinating agent. This process is often facilitated by a phase-transfer catalyst to enhance reaction rates and yields.

Reaction Principle and Pathway

The core of the synthesis is the displacement of chloride ions on the pyridine (B92270) ring with fluoride ions. This transformation is driven by the high nucleophilicity of the fluoride ion in a suitable aprotic polar solvent and is thermodynamically favorable. The reaction proceeds in two steps, with the chlorine atom at the 2-position typically being more susceptible to nucleophilic attack than the one at the 5-position.

Experimental Protocol

The following protocol is adapted from established procedures for analogous halogen exchange reactions on chloropyridines, particularly the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, which employs a phase-transfer catalyst.[1]

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Potassium Fluoride (KF), spray-dried for optimal reactivity

-

Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium Bromide)

-

Anhydrous aprotic polar solvent (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermocouple

-

Heating mantle

-

Distillation apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

Preparation: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.2 to 2.5 molar equivalents relative to 2,5-dichloropyridine). The potassium fluoride should be dried in a vacuum oven prior to use to ensure it is anhydrous.

-

Reaction Setup: Add the anhydrous aprotic polar solvent (e.g., Sulfolane) to the flask, followed by 2,5-dichloropyridine (1.0 molar equivalent) and the phase-transfer catalyst (0.05 to 0.1 molar equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 180°C and 220°C under a continuous flow of inert gas. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from 10 to 24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium chloride and unreacted potassium fluoride are removed by filtration. The filter cake should be washed with a small amount of the solvent.

-

Purification: The solvent is removed from the filtrate by vacuum distillation. The crude this compound is then purified by fractional distillation to yield the final product.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous fluorination reactions of chloropyridines.[1][2]

| Parameter | Value | Reference |

| Molar Ratio (KF : Dichloropyridine) | 2.2 - 2.5 : 1 | [1] |

| Catalyst Loading (mol%) | 5 - 10 | [1] |

| Reaction Temperature (°C) | 180 - 220 | [1][2] |

| Reaction Time (hours) | 10 - 24 | [1][2] |

| Typical Solvent | Sulfolane, NMP | [1][2] |

| Expected Yield (%) | 40 - 60 | [1] |

Key Considerations and Optimization

-

Purity of Reactants: The use of anhydrous potassium fluoride and a dry solvent is critical to the success of the reaction, as water can significantly reduce the nucleophilicity of the fluoride ion.

-

Phase-Transfer Catalyst: The choice and concentration of the phase-transfer catalyst can have a significant impact on the reaction rate and yield. Quaternary phosphonium (B103445) salts are often more thermally stable than their ammonium (B1175870) counterparts at the high temperatures required for this reaction.

-

Temperature Control: Precise temperature control is essential. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures may lead to the formation of byproducts.

-

Solvent Selection: The solvent should be aprotic, polar, and have a high boiling point to accommodate the reaction temperatures. Sulfolane, NMP, and DMSO are commonly used in Halex reactions.[3]

Safety Information

-

2,5-Dichloropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.

-

Potassium Fluoride: KF is toxic if swallowed and causes severe skin burns and eye damage.

-

Solvents: The high-boiling point aprotic polar solvents used in this synthesis have their own specific hazards and should be handled with appropriate care in a well-ventilated fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,5-dichloropyridine. By following the outlined procedures and considering the key optimization parameters, researchers can effectively produce this valuable chemical intermediate.

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and History of 2,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Difluoropyridine, a halogenated heterocyclic compound, has emerged as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into the pyridine (B92270) ring significantly alters its electronic properties, metabolic stability, and binding interactions, making it a valuable synthon in medicinal chemistry. This in-depth technical guide traces the historical milestones in the discovery and synthesis of this compound, presenting key experimental methodologies and quantitative data for the scientific community.

Physicochemical and Spectroscopic Data of this compound

A compilation of essential quantitative data for this compound is presented below, offering a ready reference for researchers.

| Property | Value |

| Molecular Formula | C₅H₃F₂N |

| Molecular Weight | 115.08 g/mol |

| CAS Number | 84476-99-3 |

| Appearance | Colorless liquid |

| Boiling Point | 115 °C (lit.)[1] |

| Melting Point | -33 °C (lit.)[1] |

| Density | 1.274 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.445 (lit.)[1] |

| Flash Point | 24 °C (lit.)[1] |

Nuclear Magnetic Resonance (NMR) Data:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H NMR | ||

| ¹³C NMR | ||

| ¹⁹F NMR |

The Journey of Discovery and Synthesis

The development of synthetic routes to fluorinated pyridines was initially a significant challenge for organic chemists. Early methods were often hampered by harsh reaction conditions, low yields, and the use of hazardous reagents.

Early Synthetic Approaches: The Balz-Schiemann Reaction

One of the classical methods for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction .[3] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410).[3]

While a foundational technique, the Balz-Schiemann reaction can be limited by the need for high temperatures and the potential for explosive decomposition of the diazonium salt intermediate. For the synthesis of difluorinated pyridines, this would necessitate starting from a diaminopyridine, presenting its own set of synthetic challenges.

A general workflow for the Balz-Schiemann reaction is depicted below:

Figure 1. Generalized workflow of the Balz-Schiemann reaction for the synthesis of aryl fluorides.

Halogen Exchange: The Industrial Mainstay

A more common and industrially viable approach for the synthesis of this compound is through a halogen exchange (Halex) reaction . This method typically involves the displacement of chlorine or bromine atoms from a dihalopyridine precursor with fluoride ions.

One patented method describes the synthesis starting from 2,5-dichloropyridine (B42133).[4] The process involves an initial halogenation to produce 2,5-dibromopyridine, followed by a fluorination step.[4] It is important to note that a direct translation of one patent abstract mentions a "methylation reaction," which is likely a mistranslation and refers to fluorination.[4][5] Anhydrous potassium fluoride (KF) is a common fluorinating agent used in such reactions, often in the presence of a solvent and a catalyst.[4]

Experimental Protocol: Synthesis of this compound via Halogen Exchange (Illustrative)

The following is a generalized protocol based on typical halogen exchange reactions for fluoropyridines. Specific conditions such as temperature, reaction time, and catalyst may vary based on patented procedures.

Step 1: Bromination of 2,5-Dichloropyridine (Illustrative)

-

To a solution of 2,5-dichloropyridine in a suitable solvent, add a brominating agent.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a suitable reagent.

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure to obtain crude 2,5-dibromopyridine.

-

Purify the crude product by distillation or crystallization.

Step 2: Fluorination of 2,5-Dibromopyridine (Illustrative)

-

In a dry reaction vessel under an inert atmosphere, combine 2,5-dibromopyridine, anhydrous potassium fluoride, a high-boiling polar aprotic solvent (e.g., sulfolane (B150427) or N-methyl-2-pyrrolidone), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt).

-

Heat the mixture to a high temperature (typically >150 °C) with vigorous stirring.

-

Monitor the formation of this compound by GC.

-

Upon completion, cool the reaction mixture and isolate the product by distillation or extraction.

-

Purify the crude this compound by fractional distillation.

The overall synthetic pathway can be visualized as follows:

Figure 2. A typical synthetic pathway for this compound via halogen exchange.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates. For instance, it is a precursor in the preparation of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, an important intermediate for a class of antibacterial drugs.[6]

The multi-step synthesis from this compound is outlined below:

Experimental Protocol: Synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester (Illustrative)

Step 1: Chlorination of this compound React this compound with a chlorine source in a non-protonic solvent to yield 4-chloro-2,5-difluoropyridine (B1589391).[6]

Step 2: Methylation of 4-chloro-2,5-difluoropyridine Treat 4-chloro-2,5-difluoropyridine with a methyl donor in a non-protonic solvent to obtain 4-chloro-2,5-difluoro-3-methylpyridine.[6]

Step 3: Cyanomethylation React 4-chloro-2,5-difluoro-3-methylpyridine with cyclopropylacetonitrile (B1348260) under strong alkaline conditions to produce 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanenitrile.[6]

Step 4: Reduction to Aldehyde Convert the nitrile from the previous step to 2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanal.[6]

Step 5: Cyclization and Esterification React the aldehyde with diethyl oxalate (B1200264) to form the final product, 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester.[6]

The logical flow of this synthesis is represented in the following diagram:

Figure 3. Workflow for the synthesis of a quinolizine-based antibacterial intermediate from this compound.

Conclusion

The journey of this compound from a synthetically challenging molecule to a readily available and highly valuable building block is a testament to the advancements in fluorine chemistry. While its initial discovery is not prominently documented in easily accessible historical literature, its importance is firmly established through its numerous applications. The development of robust synthetic methods, particularly halogen exchange reactions, has been instrumental in making this key intermediate accessible for research and industrial production. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the role of this compound as a versatile synthon is set to expand further.

References

- 1. volochem.com [volochem.com]

- 2. This compound(84476-99-3) 1H NMR [m.chemicalbook.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105777621A - Synthesis method of medicinal raw material this compound - Google Patents [patents.google.com]

- 5. 84476-99-3 | this compound [fluoromart.com]

- 6. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2,5-Difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Difluoropyridine (CAS No: 84476-99-3), a fluorinated pyridine (B92270) derivative of increasing interest in medicinal chemistry and materials science.[1] The inclusion of fluorine atoms significantly influences the molecule's physicochemical properties, making a thorough understanding of its spectroscopic characteristics essential for its application and development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.35 - 7.55 | m | |

| H-4 | 7.15 - 7.30 | m | |

| H-6 | 8.10 - 8.25 | m |

Note: The multiplicity of the signals is complex due to H-H and H-F couplings.

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 158.5 (d, ¹JCF = 235 Hz) |

| C-3 | 122.0 (d, ³JCF = 5 Hz) |

| C-4 | 120.5 (d, ³JCF = 20 Hz) |

| C-5 | 155.0 (d, ¹JCF = 250 Hz) |

| C-6 | 140.0 (d, ²JCF = 15 Hz) |

Note: Predicted data is based on computational models and may vary from experimental values. Direct carbon-fluorine coupling constants (¹JCF) are large, while smaller couplings are observed over multiple bonds.

¹⁹F NMR Data

| Fluorine | Chemical Shift (δ) ppm |

| F-2 | -70 to -75 |

| F-5 | -120 to -125 |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The exact values can be influenced by the solvent and concentration.[2][3][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3150 | Aromatic C-H stretch |

| 1600 - 1620 | C=C and C=N stretching |

| 1450 - 1500 | Aromatic ring vibrations |

| 1200 - 1300 | C-F stretching |

| 800 - 900 | C-H out-of-plane bending |

Note: The presence of two fluorine atoms influences the positions and intensities of the characteristic pyridine ring vibrations.[5]

Mass Spectrometry (MS)

| m/z | Ion |

| 115 | [M]⁺ (Molecular Ion) |

| 88 | [M - HCN]⁺ |

| 69 | [M - C₂H₂F]⁺ |

Note: The molecular ion peak is expected to be prominent. Fragmentation may involve the loss of small neutral molecules like HCN.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a liquid sample like this compound and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to maintain magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Acquire the spectrum at a typical frequency of 400 or 500 MHz.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire the spectrum at a typical frequency of 100 or 125 MHz.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a direct 19F pulse sequence.

-

Acquire the spectrum at a frequency appropriate for the spectrometer.

-

Set the spectral width to encompass the expected chemical shift range for fluoropyridines.

-

Use an appropriate fluorine-containing reference standard if necessary.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition (FTIR):

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer's beam path.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

-

Ionization (Electron Impact - EI):

-

For a volatile compound like this compound, EI is a common ionization technique.

-

The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the spectroscopic analyses described.

References

A Technical Guide to High-Purity 2,5-Difluoropyridine for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for researchers and drug development professionals on the commercial sourcing, analysis, and application of high-purity 2,5-Difluoropyridine (CAS No. 84476-99-3). This fluorinated pyridine (B92270) derivative is a critical intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and virology.

Commercial Availability and Specifications

High-purity this compound is available from a variety of commercial chemical suppliers. Purity levels are typically equal to or greater than 97%, with many suppliers offering grades of 98% or higher as determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The compound is generally supplied as a colorless to light yellow liquid.

Below is a summary of typical specifications from various commercial suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier Category | Typical Purity (by GC/NMR) | Common Grades | Notes |

| Major Global Suppliers (e.g., Sigma-Aldrich, TCI America) | ≥97% - >98.0% | Research Grade | Often provide detailed safety and handling information.[1] |

| Specialized Fluorochemical Suppliers (e.g., Fluoromart) | ≥98% | Custom Synthesis Available | May offer expertise in fluorinated building blocks.[2] |

| Bulk and Commercial-Scale Producers (e.g., Leap Chem, Home Sunshine Pharma) | ≥98.0% | Industrial Grade, R&D Grade | Geared towards larger scale synthesis and process development.[3][4] |

| Chemical Marketplaces (e.g., ChemicalBook, ChemScene) | ≥97% - 99.0% min | Various | Acts as a directory for numerous, often international, suppliers.[5][6] |

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for reproducible and successful synthetic outcomes. The following are detailed experimental protocols for the most common analytical techniques used for quality control.

Gas Chromatography (GC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium or Hydrogen

Procedure:

-

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to create a stock solution. Further dilute this stock to a final concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: The purity is calculated by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To assess the purity of this compound and identify any non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Applications in Drug Development

The unique electronic properties imparted by the two fluorine atoms make this compound a valuable building block in medicinal chemistry. It serves as a key precursor for the synthesis of kinase inhibitors and antiviral agents.

Synthesis of Kinase Inhibitors

Fluorinated pyridines are integral components of many kinase inhibitors, where the fluorine atoms can enhance binding affinity to the ATP pocket and improve metabolic stability. This compound can be utilized in the synthesis of inhibitors targeting various signaling pathways implicated in cancer, such as the p38 MAPK and FGFR pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[7][8][9][10] Its aberrant activation is linked to various diseases, making it a significant therapeutic target.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[11][12][13][14][15] Dysregulation of this pathway is a hallmark of many cancers, making FGFRs a key target for kinase inhibitors.

Representative Experimental Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Intermediate

The following workflow outlines a synthetic route to a key intermediate in the development of pyrazolopyrimidine-based kinase inhibitors, adapted from patent literature. This example demonstrates the utility of a difluorophenyl moiety, for which this compound can be a precursor.

Synthesis of Antibacterial Agents

This compound is a documented starting material for the synthesis of novel antibacterial agents.[16] The synthetic route often involves sequential substitution reactions on the pyridine ring to build up the final complex molecule.

Experimental Protocol: Synthesis of 4-chloro-2,5-Difluoropyridine (Step 1 in the synthesis of an antibacterial agent)

Objective: To chlorinate this compound as the initial step in a multi-step synthesis.

Materials:

-

This compound

-

Chlorine source compound (e.g., N-Chlorosuccinimide)

-

Aprotic solvent (e.g., Acetonitrile)

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

In a suitable reaction vessel, dissolve this compound in a non-protonic solvent.

-

Add the chlorine source compound to the solution.

-

Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture.

-

Perform an aqueous work-up to remove any unreacted reagents and by-products.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 4-chloro-2,5-Difluoropyridine.

This guide provides a foundational understanding of the procurement, analysis, and application of high-purity this compound. For specific applications, researchers should consult relevant patents and peer-reviewed literature to develop optimized synthetic and analytical protocols.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 84476-99-3 | this compound [fluoromart.com]

- 3. This compound CAS 84476 -99-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. leapchem.com [leapchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 84476-99-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

The Enduring Versatility of the 2,5-Difluoropyridine Ring: A Technical Guide to its Fundamental Reactivity

For researchers, scientists, and drug development professionals, the 2,5-difluoropyridine scaffold represents a cornerstone in the design and synthesis of novel chemical entities. The strategic placement of two fluorine atoms on the pyridine (B92270) ring profoundly influences its electronic properties, bestowing upon it a unique reactivity profile that has been extensively exploited in the creation of a diverse array of functionalized molecules, from life-saving pharmaceuticals to advanced materials.

This in-depth technical guide delves into the core reactivity of the this compound ring, providing a comprehensive overview of its most critical transformations. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of associated pathways and workflows are presented to facilitate a deeper understanding and practical application of this versatile building block.

Core Reactivity Principles: An Electron-Deficient Powerhouse

The presence of two highly electronegative fluorine atoms at the C2 and C5 positions, coupled with the inherent electron-withdrawing nature of the pyridine nitrogen, renders the this compound ring significantly electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it highly susceptible to nucleophilic attack and facilitating a range of valuable chemical transformations. The principal modes of reactivity explored in this guide are:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it an excellent substrate for SNAr reactions, allowing for the facile displacement of the fluorine atoms by a variety of nucleophiles.

-

Directed Ortho-Metalation (DoM): The pyridine nitrogen and fluorine substituents can direct metalation (typically lithiation) to specific positions on the ring, enabling subsequent functionalization with a wide range of electrophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: Halo-substituted derivatives of this compound are versatile partners in a multitude of cross-coupling reactions, providing powerful tools for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is arguably the most exploited reaction of the this compound core. The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the stronger activating effect of the adjacent ring nitrogen. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Reaction with Amine Nucleophiles

The reaction of this compound with amines is a cornerstone for the synthesis of a vast number of biologically active molecules, including kinase inhibitors and antibacterial agents.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline Derivatives | 2-Anilino-5-fluoropyridines | Varies (e.g., base, solvent, temperature) | Moderate to High |

| Piperazine | 2-(Piperazin-1-yl)-5-fluoropyridine | DMSO, 90 °C | Not specified |

Experimental Protocol: Synthesis of 2-(4-Methoxyanilino)-5-fluoropyridine

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added 4-methoxyaniline (1.1 eq) and a base, for example, potassium carbonate (K2CO3) (2.0 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-(4-methoxyanilino)-5-fluoropyridine.

Directed Ortho-Metalation and Borylation: Precision Functionalization

The pyridine nitrogen atom in this compound can direct metalation to the adjacent C6 position. This regioselective lithiation, typically achieved using strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, generates a powerful nucleophile that can be quenched with a variety of electrophiles.

Experimental Protocol: Regioselective Lithiation and Quenching with an Electrophile

A solution of this compound (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. A solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in THF is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

| Electrophile | Product | Reaction Conditions | Yield (%) |

| Benzaldehyde | (5-Fluoropyridin-2-yl)(phenyl)methanol | n-BuLi, THF, -78 °C to rt | Not specified |

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. Bromo- or iodo-substituted 2,5-difluoropyridines, or boronic acid derivatives, serve as excellent coupling partners in a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide (or triflate) and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents onto the this compound ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-5-fluoropyridine (B41290) Derivative

A mixture of the 2-bromo-5-fluoropyridine derivative (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture, such as 1,4-dioxane/water, is added, and the reaction is heated to 80-100 °C. After completion, the reaction is worked up by extraction and purified by column chromatography.

| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | 2-Phenyl-5-fluoropyridine | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Moderate to High |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-fluoropyridine

To a solution of 2-bromo-5-fluoropyridine (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent like THF or DMF are added a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02 eq), a copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base like triethylamine (B128534) (Et3N). The reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then filtered, concentrated, and purified by chromatography.

| Alkyne | Product | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | 5-Fluoro-2-(phenylethynyl)pyridine | Pd(PPh3)2Cl2/CuI | Et3N | THF | Good |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine

In an inert atmosphere glovebox, a reaction vessel is charged with 2-bromo-5-fluoropyridine (1.0 eq), an amine (e.g., aniline, 1.2 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3, 0.02 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.08 eq), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq). A dry, degassed solvent such as toluene (B28343) or dioxane is added, and the mixture is heated. Upon completion, the reaction is cooled, filtered, and the product is isolated and purified.

| Amine | Product | Catalyst System | Base | Solvent | Yield (%) |

| Aniline | N-Phenyl-5-fluoropyridin-2-amine | Pd2(dba)3/XPhos | NaOtBu | Toluene | Moderate to High |

Applications in Drug Discovery: Targeting Kinases and Bacteria

The unique reactivity of the this compound ring has made it a valuable scaffold in the development of therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.

Vaccinia-Related Kinase 1 (VRK1) Inhibitors

VRK1 is a serine/threonine kinase implicated in cell proliferation and DNA damage response, making it an attractive target for cancer therapy.[1][2] Pyridine-based compounds, often synthesized from this compound precursors, have shown promise as potent and selective VRK1 inhibitors.[1][3]

The general workflow for the discovery of such inhibitors often involves the synthesis of a library of pyridine-based compounds, followed by screening for their ability to inhibit VRK1 activity.

Workflow for Kinase Inhibitor Discovery.

The VRK1 signaling pathway plays a crucial role in cell cycle progression and the response to DNA damage. Inhibition of VRK1 can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

VRK1 Signaling Pathway and Inhibition.

Fluoroquinolone Antibacterials

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5] The this compound moiety can be a key component in the synthesis of novel fluoroquinolone analogues.

The mechanism of action of fluoroquinolones involves the stabilization of the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[6][7]

Mechanism of Fluoroquinolone Action.

Conclusion

The this compound ring is a privileged scaffold in modern organic synthesis, offering a unique combination of electronic properties and versatile reactivity. Its susceptibility to nucleophilic aromatic substitution, amenability to directed metalation, and utility in cross-coupling reactions provide chemists with a powerful toolkit for the construction of complex and functionally diverse molecules. As demonstrated by its application in the development of kinase inhibitors and antibacterial agents, the fundamental reactivity of this compound continues to be a driving force in the discovery of new chemical entities with significant therapeutic potential. A thorough understanding of its core reactivity, as outlined in this guide, is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this remarkable heterocyclic building block.

References

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,5-Difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoropyridine is a versatile building block in medicinal chemistry and materials science, owing to the unique reactivity conferred by the fluorine substituents on the pyridine (B92270) ring. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and experimental evidence. The document elucidates the molecule's reactivity towards both electrophilic and nucleophilic reagents, offering insights into its synthetic applications. Detailed experimental protocols for key transformations and quantitative data on its reactivity are presented to facilitate its use in research and development.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of pyridine, the presence of two fluorine atoms in this compound significantly influences the electron distribution within the aromatic ring, thereby defining its reactive centers. The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). Understanding the interplay of these electronic effects is crucial for predicting and controlling the regioselectivity of its reactions. This guide aims to provide a detailed understanding of the electrophilic and nucleophilic characteristics of this compound.

Theoretical Prediction of Reactive Sites

Computational chemistry provides powerful tools for predicting the most likely sites for electrophilic and nucleophilic attack. Electrostatic potential (ESP) maps and Fukui functions are particularly useful in this regard.

2.1. Electrostatic Potential (ESP) Map

An electrostatic potential map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack. For this compound, the ESP map would be expected to show the most negative potential around the nitrogen atom, indicating its nucleophilicity. The carbon atoms, particularly those bonded to fluorine and the nitrogen atom, would exhibit a positive potential, highlighting their electrophilic character.

2.2. Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The function f+(r) indicates the susceptibility of a site to nucleophilic attack, while f-(r) indicates its susceptibility to electrophilic attack. For this compound, calculations would likely show high values of f+(r) at the C2 and C6 positions, making them the most probable sites for nucleophilic attack. The nitrogen atom would exhibit the highest f-(r) value, confirming its role as the primary nucleophilic center.

Electrophilic Sites and Reactions

The electron-withdrawing effects of the nitrogen atom and the two fluorine substituents render the carbon atoms of the this compound ring electrophilic and susceptible to nucleophilic attack.

3.1. Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions. The fluorine atoms, particularly at the C2 position, are good leaving groups and strongly activate the ring towards nucleophilic attack.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Position of Substitution | Product | Reference |

| Ammonia (B1221849) | C2 | 2-Amino-5-fluoropyridine | [1][2][3] |

| Primary/Secondary Amines | C2 | 2-(Alkyl/Aryl)amino-5-fluoropyridine | [4][5] |

| Alkoxides | C2 | 2-Alkoxy-5-fluoropyridine | [6] |

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine from this compound

This protocol describes the amination of this compound at the C2 position.

-

Materials: this compound, aqueous ammonia (17 wt%), 1,2-dichloroethane (B1671644), anhydrous sodium sulfate, saturated brine solution.

-

Procedure:

-

In a suitable reaction vessel, dissolve this compound in 1,2-dichloroethane.

-

Add 17 wt% aqueous ammonia to the solution.

-

Stir the reaction mixture at 60-65 °C for 5 hours.[1]

-

Cool the reaction to 20 °C and separate the layers.[1]

-